芬诺巴姆
描述
Fenobam is an imidazole derivative developed by McNeil Laboratories in the late 1970s as a novel anxiolytic drug. It was initially designed to treat anxiety disorders but was never commercially marketed due to dose-limiting side effects such as amnesia and psychotomimetic symptoms . Fenobam acts as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has shown promising results in various scientific research applications, including the treatment of fragile X syndrome .
科学研究应用
Fenobam has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Anxiolytic Effects: Fenobam has shown anxiolytic effects comparable to benzodiazepines but without the associated GABAergic activity.
Antidepressant and Analgesic Effects: Research indicates that Fenobam may have combined antidepressant and analgesic effects, making it a potential candidate for treating co-morbid conditions.
Anti-addictive Effects: Fenobam has demonstrated potential in reducing addictive behaviors in preclinical studies.
Fragile X Syndrome: Initial studies have shown promising results in using Fenobam to treat fragile X syndrome, a genetic disorder characterized by intellectual disability and behavioral issues.
作用机制
Fenobam, also known as NPL-2009 or CID 162834, is an imidazole derivative developed by McNeil Laboratories . It has been investigated for its potential therapeutic applications, particularly in the treatment of anxiety and Fragile X Syndrome .
Target of Action
Fenobam primarily targets the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor plays a crucial role in modulating glutamate-driven excitation in the brain .
Mode of Action
Fenobam acts as a potent and selective negative allosteric modulator of the mGluR5 . It inhibits the quisqualate-evoked intracellular calcium response mediated by the human mGluR5 receptor . Fenobam acts in a noncompetitive manner, similar to MPEP, another mGluR5 antagonist .
Biochemical Pathways
The mGluR5 receptor is involved in various biochemical pathways, particularly those related to glutamate signaling . By modulating the activity of this receptor, Fenobam can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Fenobam are characterized by considerable interindividual variability . . More detailed studies are needed to fully understand Fenobam’s pharmacokinetic profile.
Result of Action
Fenobam demonstrates inverse agonist properties, blocking 66% of the mGluR5 receptor basal activity . This modulation of mGluR5 activity can have various molecular and cellular effects, potentially contributing to its anxiolytic and other therapeutic effects .
Action Environment
The action, efficacy, and stability of Fenobam can be influenced by various environmental factors. For instance, the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response have shown anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o . .
生化分析
Biochemical Properties
Fenobam is a selective and potent mGlu5 receptor antagonist acting at an allosteric modulatory site . It displays inverse agonist properties and blocks mGlu5 receptor basal activity . The Kd values are 54 and 31 nM at rat and human recombinant mGlu5 receptors, respectively .
Cellular Effects
Fenobam has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit anxiolytic activity in the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response .
Molecular Mechanism
Fenobam exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor. It acts as a potent and selective negative allosteric modulator of this receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .
Temporal Effects in Laboratory Settings
The effects of Fenobam have been observed to change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of Fenobam have been observed to vary with different dosages . It exhibits anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o
Metabolic Pathways
Given its role as a modulator of the mGlu5 receptor, it is likely involved in glutamate signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
Fenobam can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isocyanate with 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-2-carboxamide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of Fenobam involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process may also involve purification steps like recrystallization or chromatography to obtain high-purity Fenobam suitable for research and potential therapeutic use .
化学反应分析
Types of Reactions
Fenobam primarily undergoes substitution reactions due to the presence of reactive functional groups like the imidazole ring and the chlorophenyl group . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom in the chlorophenyl group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of Fenobam with different functional groups replacing the chlorine atom .
相似化合物的比较
Similar Compounds
2-Methyl-6-phenylethynyl-pyridine (MPEP): A selective mGluR5 antagonist with similar anxiolytic effects.
Basimglurant: Another mGluR5 antagonist with potential therapeutic applications in treating depression and anxiety.
MTEP: A potent mGluR5 antagonist with anxiolytic and antidepressant effects.
Uniqueness of Fenobam
Fenobam is unique due to its combined profile of anxiolytic, antidepressant, analgesic, and anti-addictive effects . Unlike benzodiazepines, Fenobam does not exhibit GABAergic activity, reducing the risk of side effects like sedation and dependence . Additionally, its potential application in treating fragile X syndrome sets it apart from other mGluR5 antagonists .
属性
CAS 编号 |
57653-26-6 |
---|---|
分子式 |
C11H11ClN4O2 |
分子量 |
266.68 g/mol |
IUPAC 名称 |
(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
InChI 键 |
DWPQODZAOSWNHB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl |
手性 SMILES |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Fenobam; NPL-2009; NPL2009; NPL 2009 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fenobam?
A1: Fenobam [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ]
Q2: How does Fenobam interact with mGluR5?
A2: Fenobam binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. [, , , , ] This binding inhibits the receptor's activity, acting as an antagonist. [, , , ]
Q3: Does Fenobam affect the basal activity of mGluR5?
A3: Yes, Fenobam exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate. [] In an overexpression cell line, Fenobam blocked 66% of the basal mGluR5 receptor activity. []
Q4: What are the downstream effects of Fenobam's interaction with mGluR5?
A4: By antagonizing mGluR5, Fenobam modulates glutamatergic neurotransmission, which plays a role in various physiological processes, including nociception, synaptic plasticity, and learning & memory. [, , , , , , , ]
Q5: What is the molecular formula and weight of Fenobam?
A5: Fenobam has the molecular formula C11H11ClN4O2 and a molecular weight of 266.7 g/mol. [, ]
Q6: Is there spectroscopic data available for Fenobam?
A6: Yes, researchers have characterized Fenobam using various spectroscopic techniques. [1H]Fenobam binding studies have been conducted to determine its affinity for mGluR5. [] Additionally, NMR spectroscopy (1H-NMR and 13C-NMR) has been employed to investigate its tautomeric preference and conformational variability. [, ]
Q7: What solvents have been used to dissolve Fenobam in research?
A7: Studies have used dimethyl sulfoxide (DMSO) and Beta-cyclodextrin (BCD) as vehicles for dissolving Fenobam. [] Interestingly, Fenobam dissolved in DMSO demonstrated greater analgesic effects compared to when dissolved in BCD in a formalin pain model. []
Q8: What is the pharmacokinetic profile of Fenobam?
A8: Research indicates that Fenobam is rapidly absorbed and distributed to the brain after administration. [] In mice, it is quickly cleared from circulation, with brain concentration peaking rapidly after intraperitoneal administration but declining within an hour. [] Human studies suggest considerable inter-individual variability in plasma exposures, which were not linear with dose. []
Q9: How does the pharmacokinetic profile of Fenobam compare to other mGluR5 antagonists?
A9: Compared to 2-methyl-6-(phenylethynyl)-pyridine (MPEP), Fenobam demonstrates improved in vivo selectivity for mGluR5. [] Additionally, a novel mGluR5 inhibitor CTEP exhibits a longer half-life (∼18 hours) and superior oral bioavailability compared to both Fenobam and MPEP, allowing for chronic treatment with less frequent dosing. []
Q10: What preclinical models have been used to study the effects of Fenobam?
A10: Researchers have employed various preclinical models to evaluate Fenobam's effects. These include:
- Pain Models: Formalin test and inflammatory pain models in mice to assess analgesic effects. [, , ]
- Anxiety Models: Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response in rodents. [, ]
- Fragile X Syndrome Models: Fmr1 knockout mice to investigate potential therapeutic benefits. []
- Parkinson's Disease Models: MPTP-lesioned macaques to assess the impact on levodopa-induced dyskinesia. [, ]
Q11: What have in vitro studies revealed about Fenobam's effects?
A11: In vitro studies have demonstrated that Fenobam:
- Inhibits glutamate-evoked calcium responses in cells expressing human mGluR5. []
- Protects rat hepatocytes from hypoxic injury. []
Q12: What are the key findings from in vivo studies on Fenobam?
A12: In vivo studies have shown that Fenobam:
- Reduces formalin-induced pain behaviors and inflammation-induced thermal hypersensitivity in mice. []
- Increases locomotor activity in an open field test but does not impair motor coordination. [, ]
- Shows anxiolytic activity in various rodent models. [, ]
- Improves prepulse inhibition in some adults with Fragile X syndrome. []
- Attenuates levodopa-induced dyskinesia in MPTP-treated macaques. [, ]
Q13: Have any clinical trials been conducted with Fenobam?
A13: Yes, clinical trials have been conducted to evaluate Fenobam's safety, pharmacokinetics, and potential therapeutic effects in humans. [, ]
Q14: What are the future directions for Fenobam research?
A14: Future research directions for Fenobam include:
- Optimizing its pharmacokinetic profile: Developing new formulations or analogs with improved bioavailability and a longer half-life to enable more effective and convenient dosing regimens. []
- Exploring its therapeutic potential in other conditions: Investigating its efficacy in other neurological and psychiatric disorders where mGluR5 dysfunction is implicated, such as addiction, schizophrenia, and autism spectrum disorders. [, , ]
- Understanding its complex interactions with other neurotransmitter systems: Further characterizing its effects on dopamine and serotonin signaling to optimize treatment strategies for disorders like Parkinson's disease. [, ]
- Developing biomarkers to predict treatment response and monitor efficacy: Identifying biomarkers that can help personalize treatment with Fenobam and other mGluR5 modulators to enhance clinical outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。